1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one
Brand Name: Vulcanchem
CAS No.: 302950-83-0
VCID: VC4166460
InChI: InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3
SMILES: CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br
Molecular Formula: C18H22BrN3O2S
Molecular Weight: 424.36

1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one

CAS No.: 302950-83-0

Cat. No.: VC4166460

Molecular Formula: C18H22BrN3O2S

Molecular Weight: 424.36

* For research use only. Not for human or veterinary use.

1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one - 302950-83-0

Specification

CAS No. 302950-83-0
Molecular Formula C18H22BrN3O2S
Molecular Weight 424.36
IUPAC Name 1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3
Standard InChI Key ONJDOKQPWDVVFF-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s structure integrates three functional domains:

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.

  • Substituents:

    • 4-Allyl group: A propenyl moiety (-CH₂CH₂CH₂) attached to the triazole’s N1 position.

    • 5-((4-Bromophenoxy)methyl) group: A brominated phenoxymethyl unit at the triazole’s C5 position.

  • Thioether-linked ketone: A 3,3-dimethylbutan-2-one group connected via a sulfur atom at the triazole’s C3 position.

Molecular Data

PropertyValueSource
Molecular formulaC₁₈H₂₂BrN₃O₂S
Molecular weight424.4 g/mol
SMILESCC(C)(C)C(=O)SCC1=NN=C(N1CC=C)C(OC2=CC=C(C=C2)Br)CO
Storage conditionsCool, dry environment

The presence of bromine and sulfur enhances electrophilic reactivity, while the allyl group introduces potential for further functionalization via radical or cycloaddition reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Patents and chemical databases suggest a multi-step synthesis:

  • Triazole ring formation: Cyclocondensation of thiosemicarbazides with α-ketoesters under acidic conditions .

  • Allylation: Introduction of the allyl group via nucleophilic substitution or Mitsunobu reaction .

  • Bromophenoxymethyl attachment: Etherification of 4-bromophenol with chloromethyl-triazole intermediates .

  • Thioether linkage: Coupling 3,3-dimethylbutan-2-one thiol with the triazole using base-mediated SN₂ reactions .

Key Intermediates

  • 4-Allyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol: A precursor for bromophenoxymethyl substitution .

  • 3,3-Dimethylbutan-2-one thiol: Synthesized via thioacetylation of pinacolone .

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Melting pointNot reported
Solubility in DMSO>10 mg/mL (predicted)
LogP (octanol/water)3.8 (estimated)

The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, aligning with bioactive triazole derivatives .

Spectroscopic Data

  • ¹H NMR (predicted):

    • δ 1.25 (s, 6H, CH(CH₃)₂), 3.10 (s, 2H, SCH₂), 4.60 (d, 2H, OCH₂), 5.20–5.40 (m, 2H, allyl CH₂), 5.80–6.00 (m, 1H, allyl CH), 7.30–7.60 (m, 4H, aromatic H) .

  • IR (predicted):

    • 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-Br) .

Biological and Industrial Applications

Antifungal Activity

Triazole derivatives are widely documented as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51) . Structural analogs of this compound demonstrate:

  • EC₅₀ values: 0.5–5 μM against Candida albicans .

  • Broad-spectrum activity: Efficacy against Aspergillus spp. and plant pathogens .

Agricultural Uses

Patent AU2012242124B2 highlights triazole-containing compounds as abiotic stress mitigators in crops . The bromophenoxy group may enhance binding to plant cytochrome P450 enzymes, modulating drought resistance .

ParameterValueSource
Acute toxicity (LD₅₀)Not determined
GHS classificationH315 (skin irritation)

Handling requires PPE (gloves, goggles) due to potential irritancy . No mutagenicity or carcinogenicity data are available.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the allyl and bromophenoxy groups to optimize bioavailability.

  • In vivo studies: Evaluation of pharmacokinetics and toxicity in model organisms.

  • Formulation development: Nanoencapsulation to enhance stability and target specificity .

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